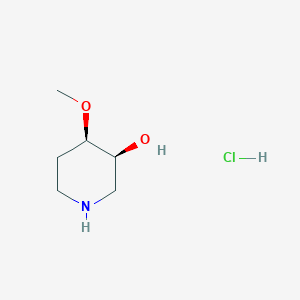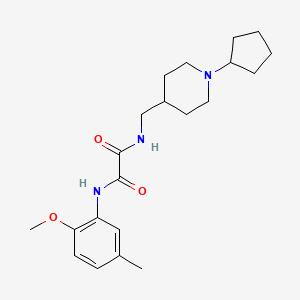
(6-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride” is a chemical compound with the CAS Number: 2580239-97-8 . It has a molecular weight of 265.18 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O.2ClH/c14-11(9-1-5-12-6-2-9)10-3-7-13-8-4-10;;/h1-2,5-6,10-11,13-14H,3-4,7-8H2;2*1H . This indicates the presence of a piperidin-4-yl and a pyridin-4-yl group in the molecule.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 265.18 .Aplicaciones Científicas De Investigación
Methacarn Fixation in Tissue Preservation
Methacarn, a methanol-based fixation solution, has shown efficacy in preserving tissue morphology for histological studies, highlighting methanol's role in enhancing the shrinkage temperature of collagen significantly more than ethanol. This property aids in better preservation of tissue samples for microscopic analysis, making methanol-based solutions valuable in biomedical research and diagnostic applications (Puchtler et al., 1970).
Methanol as a Marker for Insulating Paper Degradation
In the field of electrical engineering, methanol has been identified as a valuable marker for assessing the condition of solid insulation within power transformers. This application demonstrates the chemical utility of methanol in diagnosing and maintaining critical infrastructure, ensuring the reliability and safety of power systems (Jalbert et al., 2019).
Catalyst Development for Methanol Conversion
Research into methanol thermochemical conversion to hydrogen presents methanol as a sustainable fuel option. The development of copper-based and other catalysts for efficient hydrogen production from methanol underscores the potential of methanol in contributing to the hydrogen economy, which aligns with global sustainability goals (García et al., 2021).
Methanol in Environmental Technology
Methanotrophs, bacteria that metabolize methane, have shown potential in utilizing methane for the production of valuable chemicals, including methanol. This research area explores methanol's role in environmental technology, particularly in bioremediation and the conversion of greenhouse gases into useful products (Strong et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
(6-piperidin-4-ylpyridin-2-yl)methanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c14-8-10-2-1-3-11(13-10)9-4-6-12-7-5-9;;/h1-3,9,12,14H,4-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGPEGLRNAVECM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC(=N2)CO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1H-Benzimidazol-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2727694.png)

![methyl 3-(benzo[d]thiazol-2-yl)-2-(4-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2727698.png)



![1-(2-Methoxy-4-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2727705.png)
![Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate](/img/structure/B2727706.png)
![9-(3-chloro-4-methylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2727709.png)
![N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide](/img/structure/B2727710.png)

![3-ethyl-N-[(3-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2727715.png)
